

Application Notes and Protocols for the Extraction of 9-Oxoctadecanoic Acid

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Compound of Interest

Compound Name: 9-Oxoctadecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of **9-Oxoctadecanoic acid** (9-oxo-ODA), a bioactive oxylipin, from biological matrices. The protocols are designed to be robust and reproducible for applications in academic research and drug development.

Introduction

9-Oxoctadecanoic acid (9-oxo-ODA) is an oxidized derivative of linoleic acid, a polyunsaturated fatty acid. As a member of the oxylipin family, 9-oxo-ODA is involved in various physiological and pathological processes, making its accurate quantification in biological samples crucial for research.^[1] This oxylipin has been identified in various biological matrices, including tomato fruit, where it has been shown to act as a potent agonist for peroxisome proliferator-activated receptor α (PPAR α), a key regulator of lipid metabolism.^{[2][3][4]} The extraction of 9-oxo-ODA from complex biological samples presents a challenge due to its low abundance and the presence of interfering substances.^[5] This guide outlines effective protocols for its extraction using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][6]}

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and purity of 9-oxo-ODA. The following tables summarize quantitative data from studies on oxylipin

extraction, providing a reference for expected performance.

Table 1: Performance of Solid-Phase Extraction (SPE) for Oxylipin Analysis

Analyte(s))	Matrix	SPE Sorbent	Analytical Method	Average Recovery (%)	Limit of Detection (LOD) / Limit of Quantific ation (LOQ)	Referenc e
27 Oxylipins	Serum	Not Specified	LC-MS/MS	80-120% for most analytes	2 pg to 394 pg	[7]
Various Lipid Classes	Human Plasma	Not Specified	LC-MS	>70%	Not Specified	[8]
9- Hydroxyoct adecadien oic Acid (9- HODE)	Plasma, Serum, Culture Media	Not Specified	LC-MS/MS	Not Specified	LOQ: 9.7– 35.9 nmol/L	[9]

Table 2: Performance of Liquid-Liquid Extraction (LLE) for Fatty Acid Analysis

Analyte(s)	Matrix	Extraction Solvent	Analytical Method	Average Recovery (%)	Intra-day/Inter-day Precision (% CV)	Reference
50 Fatty Acids	Biological Fluids/Tissues	Hexane	GC-FID/MS	80-120%	< 20%	[10]
9-Hydroxyoctadecadienoic Acid (9-HODE)	Plasma	Not Specified	LC-MS/MS	Not Specified	Intraday: < 7.2%, Interday: < 5.5%	[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 9-Oxo-ODA from Biological Tissues

This protocol is suitable for the extraction of 9-oxo-ODA from solid tissues (e.g., plant material, animal tissues).

Materials:

- Biological tissue
- Liquid nitrogen
- Mortar and pestle, or homogenizer
- Extraction Solvent: Chloroform/Methanol (2:1, v/v)[\[11\]](#)
- Internal Standard (IS): Stable isotope-labeled 9-oxo-ODA or a structurally similar oxylipin[\[11\]](#)
- 0.9% NaCl solution[\[8\]](#)

- Anhydrous sodium sulfate or magnesium sulfate
- Centrifuge
- Rotary evaporator or nitrogen evaporator

Procedure:

- Sample Homogenization:
 - Flash-freeze the tissue sample in liquid nitrogen.[\[11\]](#)
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, or homogenize in the extraction solvent.[\[12\]](#)
- Extraction:
 - To the homogenized tissue, add the extraction solvent (e.g., 2 mL of Chloroform/Methanol 2:1) and the internal standard.[\[8\]](#)
 - Vortex vigorously for 2 minutes and agitate on an orbital shaker for 15-20 minutes at room temperature.[\[8\]](#)
- Phase Separation:
 - Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction).[\[8\]](#)
 - Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.[\[8\]](#)
- Collection of Organic Phase:
 - Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette and transfer to a new tube.[\[13\]](#)
- Drying and Reconstitution:
 - Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.[\[14\]](#)

- Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.[\[14\]](#)[\[15\]](#)
- Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis).[\[8\]](#)

Protocol 2: Solid-Phase Extraction (SPE) for 9-Oxo-ODA from Biological Fluids

This protocol is a high-throughput method suitable for cleaning up samples from biological fluids like plasma or serum.[\[5\]](#)[\[16\]](#)

Materials:

- Plasma, serum, or other biological fluid
- Protein Precipitation Solvent: Acetonitrile with 0.1% formic acid[\[15\]](#)
- SPE Cartridge (e.g., C18)[\[7\]](#)
- Cartridge Conditioning Solvent: Methanol[\[8\]](#)
- Cartridge Equilibration Solvent: Water or a suitable buffer[\[8\]](#)
- Wash Solvent: 5% Methanol in water[\[8\]](#)
- Elution Solvent: Acetonitrile with 5% formic acid[\[8\]](#)
- Centrifuge
- Nitrogen evaporator

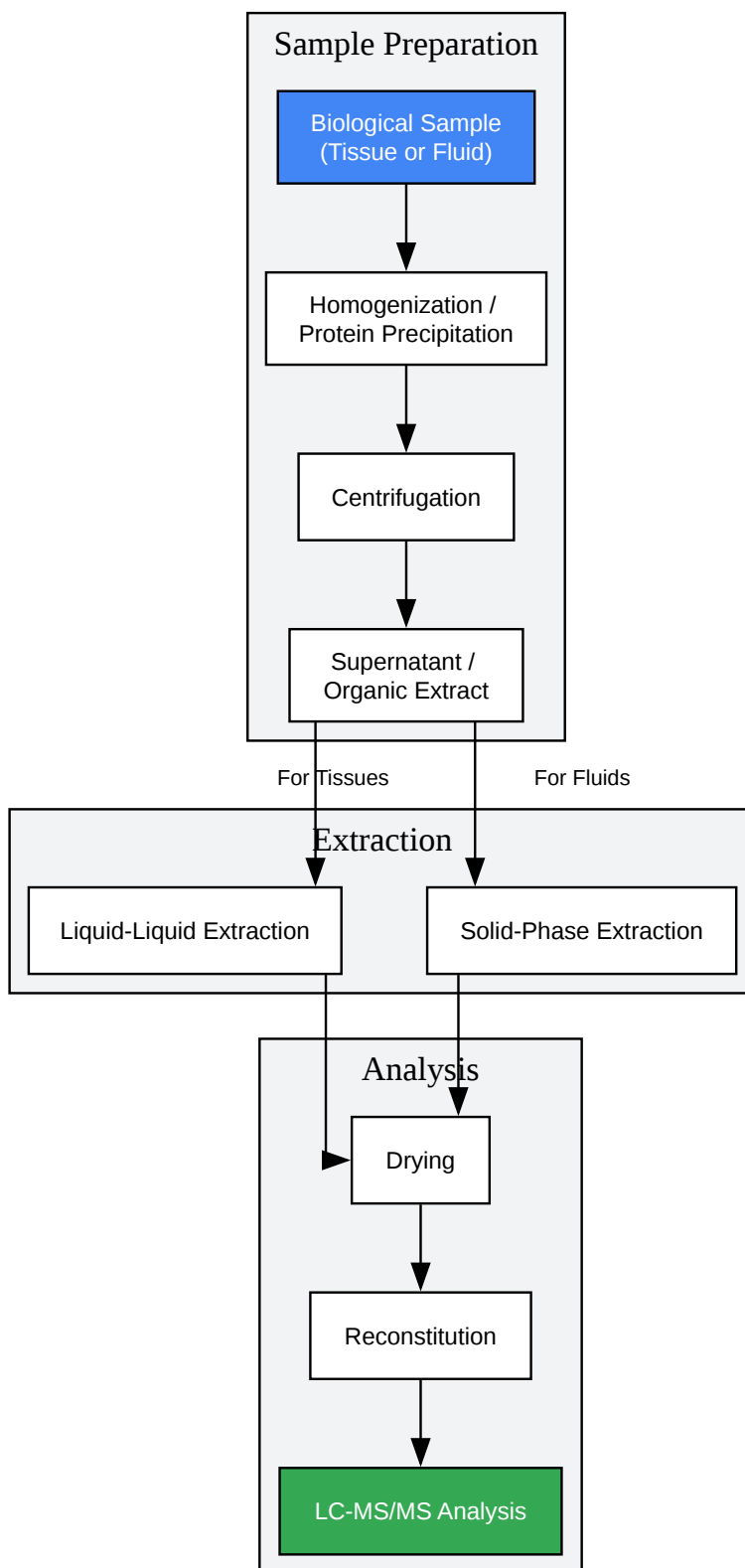
Procedure:

- Protein Precipitation:
 - To 100 μ L of plasma, add an internal standard.

- Add 400 μ L of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[15]
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[15]
- Transfer the supernatant to a new tube.[15]
- SPE Cartridge Conditioning and Equilibration:
 - Condition the SPE cartridge with 3 mL of methanol.[8]
 - Equilibrate the cartridge with 3 mL of water.[8]
- Sample Loading:
 - Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
- Washing:
 - Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.[8]
 - A second wash with a non-polar solvent like hexane can be performed to remove non-polar impurities.[8]
- Elution:
 - Elute the 9-oxo-ODA with 2 mL of acetonitrile containing 5% formic acid.[8]
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]
 - Reconstitute the residue in a suitable volume of the mobile phase for subsequent LC-MS analysis.[8]

Visualizations

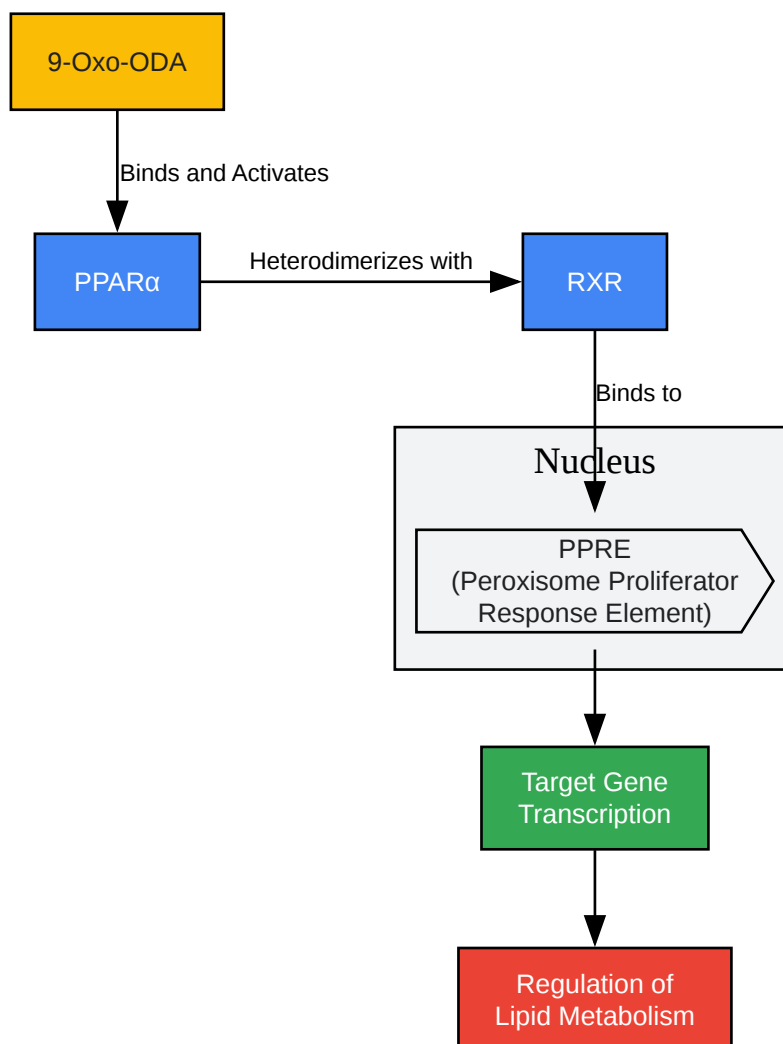
General Workflow for 9-Oxo-ODA Extraction and Analysis



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Caption: General experimental workflow for **9-Oxo-octadecanoic acid** extraction and analysis.

Signaling Pathway of PPAR α Activation by 9-Oxo-ODA

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